2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
The compound 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is an acetamide derivative characterized by two key structural motifs:
- A 2-methylphenoxy group attached to the acetamide backbone.
- An N-[(1-phenylpyrrolidin-2-yl)methyl] substituent, which introduces a chiral pyrrolidine ring fused to a phenyl group.
Below, we compare this compound with similar acetamide derivatives based on substituent variations, synthesis routes, and reported activities.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-5-6-12-19(16)24-15-20(23)21-14-18-11-7-13-22(18)17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXWPKGZOMNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phenylpyrrolidine Moiety: This can be achieved through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.
Attachment of the o-Tolyloxyacetamide Group: This step involves the reaction of the phenylpyrrolidine intermediate with o-tolyloxyacetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 2-methylphenoxy group distinguishes this compound from analogs with halogenated or bulkier aromatic substituents. For example:
- 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (CAS 848249-35-4) replaces the methyl group with an ethyl substituent, slightly increasing hydrophobicity (molecular weight: 338.44 g/mol) .
A comparison of key analogs is summarized below:
Biological Activity
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group and a pyrrolidine moiety, which are significant for its interaction with biological targets. Its chemical formula is , indicating the presence of two functional groups that may enhance its lipophilicity and ability to cross the blood-brain barrier.
Synthesis
The synthesis of 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the reaction of 2-methylphenol with appropriate acetamide derivatives in the presence of catalysts under controlled conditions. The reaction can be optimized using various solvents and temperatures to yield high purity compounds.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes. The pyrrolidine ring may modulate receptor activity, influencing pathways involved in neurological functions.
Pharmacological Effects
Research indicates that similar compounds exhibit a range of pharmacological effects, particularly in the central nervous system (CNS). Key activities include:
- Anticonvulsant Properties : Compounds with phenylpyrrolidine structures have shown potential in reducing seizure activity in animal models.
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties by modulating pain pathways.
Case Studies
- CNS Activity : A study involving a related compound demonstrated significant anticonvulsant effects in rodent models, suggesting that 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide may share similar properties .
- Toxicological Assessments : Toxicity studies have shown no significant increase in tumor incidence in long-term exposure scenarios, indicating a favorable safety profile for potential therapeutic use .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 2-(4-isopropylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | Anticonvulsant | Rodent Models | Significant reduction in seizure frequency |
| 2-(2-Methylphenoxy)-N-(1-phenylpropyl)acetamide | Analgesic | Pain Models | Reduced pain response in inflammatory models |
| N-(1-Phenylpyrrolidin-2-yl)acetamide | Neuroprotective | Neurodegeneration Models | Protection against neuronal cell death |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step organic reactions. A common route starts with preparing the phenoxyacetic acid derivative, which is coupled with a pyrrolidine intermediate under nucleophilic substitution or amidation conditions. For example, phenoxyacetic acid chloride may react with a pyrrolidinylmethyl amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization Tips :
- Use catalysts like HATU or EDCl for efficient amide bond formation .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (e.g., 0–60°C) to minimize side products .
- Purify intermediates via column chromatography using gradients of ethyl acetate/hexane .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Analyze - and -NMR to verify proton environments (e.g., methylphenoxy protons at δ 2.3–2.5 ppm, pyrrolidine methylene at δ 3.1–3.4 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H] ~379.4 g/mol) .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target >95% purity .
- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. What structure-activity relationship (SAR) studies have been conducted on analogs of this compound, and how do functional group modifications affect biological activity?
- Key Findings :
- Phenoxy Group Substitution : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance receptor binding affinity in related compounds, as seen in 2-(2-chlorophenoxy) analogs .
- Pyrrolidine Modifications : N-Phenyl substitution on the pyrrolidine ring improves metabolic stability but may reduce solubility .
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., methyl, halogen, methoxy).
- Test in vitro bioactivity assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC values across studies)?
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
- Structural Isomerism : Unreported stereochemistry in the pyrrolidine ring (e.g., 2R vs. 2S configurations) may alter binding .
- Resolution Strategies :
- Standardize assays using identical protocols (e.g., ATP concentration in kinase assays).
- Characterize stereochemistry via chiral HPLC or X-ray crystallography .
Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Proposed Mechanisms :
- Dopamine D2 Receptor Antagonism : The pyrrolidine moiety mimics endogenous ligands, as seen in structurally related antipsychotic agents .
- Kinase Inhibition : The acetamide group may form hydrogen bonds with ATP-binding pockets in kinases .
- Experimental Approaches :
- Molecular Dynamics Simulations : Model binding stability over 100 ns trajectories (e.g., using GROMACS) .
- Metabolomic Profiling : Use LC-MS to identify downstream metabolites affecting efficacy .
Q. What advanced analytical techniques are recommended for studying degradation products or metabolic pathways?
- Degradation Studies :
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via LC-MS/MS .
- Metabolic Pathway Mapping :
- Liver Microsome Assays : Incubate with human hepatocytes and identify phase I/II metabolites using high-resolution MS .
- Stable Isotope Labeling : Track -labeled acetamide groups to trace metabolic fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
